molecular formula C18H17NO4 B4500269 Isopropyl 2-[(3-phenyl-1,2-benzisoxazol-6-yl)oxy]acetate

Isopropyl 2-[(3-phenyl-1,2-benzisoxazol-6-yl)oxy]acetate

Cat. No.: B4500269
M. Wt: 311.3 g/mol
InChI Key: ZVCUCZMOZROUJM-UHFFFAOYSA-N
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Description

Isopropyl 2-[(3-phenyl-1,2-benzisoxazol-6-yl)oxy]acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound features a benzisoxazole ring, which is known for its stability and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-[(3-phenyl-1,2-benzisoxazol-6-yl)oxy]acetate typically involves the esterification of 2-[(3-phenyl-1,2-benzisoxazol-6-yl)oxy]acetic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid, is also optimized to minimize side reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-[(3-phenyl-1,2-benzisoxazol-6-yl)oxy]acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The benzisoxazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (e.g., bromine) in the presence of a catalyst for halogenation.

Major Products Formed

    Hydrolysis: 2-[(3-phenyl-1,2-benzisoxazol-6-yl)oxy]acetic acid and isopropanol.

    Reduction: 2-[(3-phenyl-1,2-benzisoxazol-6-yl)oxy]ethanol.

    Substitution: Various substituted derivatives of the benzisoxazole ring, depending on the specific reaction conditions.

Scientific Research Applications

Isopropyl 2-[(3-phenyl-1,2-benzisoxazol-6-yl)oxy]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Isopropyl 2-[(3-phenyl-1,2-benzisoxazol-6-yl)oxy]acetate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The benzisoxazole ring is known to bind to certain enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(3-phenyl-1,2-benzisoxazol-6-yl)oxy]acetate: Similar structure but with a methyl ester group instead of an isopropyl group.

    Ethyl 2-[(3-phenyl-1,2-benzisoxazol-6-yl)oxy]acetate: Similar structure but with an ethyl ester group instead of an isopropyl group.

    Propyl 2-[(3-phenyl-1,2-benzisoxazol-6-yl)oxy]acetate: Similar structure but with a propyl ester group instead of an isopropyl group.

Uniqueness

Isopropyl 2-[(3-phenyl-1,2-benzisoxazol-6-yl)oxy]acetate is unique due to its specific ester group, which can influence its physical and chemical properties, such as solubility and reactivity. The isopropyl group may also affect the compound’s biological activity and pharmacokinetics, making it a distinct candidate for various applications.

Properties

IUPAC Name

propan-2-yl 2-[(3-phenyl-1,2-benzoxazol-6-yl)oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-12(2)22-17(20)11-21-14-8-9-15-16(10-14)23-19-18(15)13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCUCZMOZROUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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